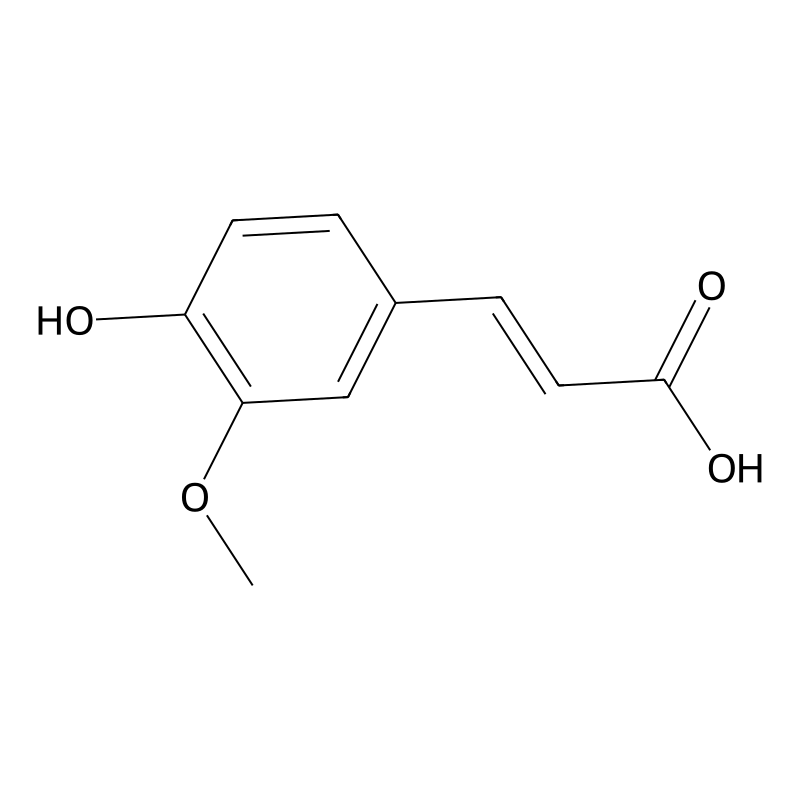

Ferulic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ferulic acid (FA) is a naturally occurring phenolic acid found in various plants, including rice bran, wheat bran, fruits (like oranges, pineapples, and apples), and vegetables (like artichokes, carrots, and beets) []. This molecule has gained significant scientific interest due to its diverse range of potential applications in various research areas.

Antioxidant and Anti-Inflammatory Properties

One of the most studied aspects of ferulic acid is its potent antioxidant activity. FA acts as a free radical scavenger, preventing cellular damage caused by these harmful molecules []. This property is believed to contribute to its anti-inflammatory effects, potentially offering benefits in conditions like chronic inflammatory diseases and neurodegenerative disorders.

Potential in Cancer Research

Studies suggest that ferulic acid might have anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) []. Additionally, FA might enhance the efficacy of conventional cancer therapies by reducing their side effects []. However, further research is needed to fully understand its potential role in cancer management.

Neuroprotective Effects

Emerging research explores the potential neuroprotective effects of ferulic acid. Studies indicate that FA might improve memory and learning, while also protecting brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. These findings suggest a potential role for FA in preventing or slowing the progression of these debilitating conditions.

Other Potential Applications

Ferulic acid is being investigated for its potential applications in various other areas of scientific research. These include:

- Cardiovascular health: Studies suggest that FA might improve heart health by reducing blood pressure and cholesterol levels [].

- Diabetes management: Research indicates that FA might have anti-diabetic properties, potentially improving blood sugar control [].

- Skin health: Due to its antioxidant and anti-inflammatory properties, FA is used in various cosmetic products for its potential benefits in preventing skin aging and improving wound healing [].

Ferulic acid is a naturally occurring hydroxycinnamic acid, specifically classified as 4-hydroxy-3-methoxy cinnamic acid. It is predominantly found in the cell walls of various plants, particularly in seeds and leaves, where it plays a critical role in plant structure and defense. This compound exhibits a phenolic structure characterized by hydroxyl, carboxyl, and reactive carbon-carbon double bonds, which contribute to its chemical reactivity and biological activities .

The primary mechanism of action of ferulic acid is believed to be its antioxidant activity. Ferulic acid can scavenge free radicals, thereby preventing them from damaging cells and contributing to aging and various diseases []. Additionally, ferulic acid may exhibit anti-inflammatory properties by modulating certain signaling pathways in the body []. However, the specific mechanisms of its anti-inflammatory effects require further investigation.

Ferulic acid is recognized for its potent biological activities, particularly its antioxidant properties. It acts as a free radical scavenger, effectively neutralizing harmful reactive species such as hydroxyl radicals and nitrogen dioxide radicals . This antioxidant capability is crucial for protecting cells from oxidative stress and has implications for various health benefits, including anti-inflammatory effects and potential protective roles against chronic diseases.

Ferulic acid can be synthesized through various methods:

- Extraction from Natural Sources: It can be isolated from plant materials such as rice bran, wheat, and oats.

- Chemical Synthesis: Laboratory synthesis often involves the reaction of p-hydroxycinnamic acid derivatives or the use of phenolic compounds in the presence of specific reagents.

- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce ferulic acid from lignocellulosic biomass.

These methods allow for the production of ferulic acid in both natural and synthetic forms, catering to different industrial applications.

Ferulic acid has diverse applications across various fields:

- Pharmaceuticals: Its antioxidant properties make it a valuable ingredient in formulations aimed at preventing oxidative damage.

- Cosmetics: Ferulic acid is used in skincare products for its ability to enhance skin protection against UV radiation and environmental stressors.

- Food Industry: As a natural preservative and antioxidant, it helps prolong shelf life and maintain the quality of food products.

- Agriculture: It serves as a plant growth regulator and contributes to plant defense mechanisms against pathogens.

Research has focused on the interaction of ferulic acid with various biological systems. Studies indicate that it can scavenge reactive oxygen species effectively, thus reducing oxidative stress in cells. The interactions with nitrite have also been explored to understand the formation of novel products under acidic conditions . These studies provide insights into the mechanisms through which ferulic acid exerts its protective effects in biological systems.

Ferulic acid shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Caffeic Acid | Hydroxycinnamic acid | Stronger anti-inflammatory properties |

| Sinapic Acid | Hydroxycinnamic acid | Higher antioxidant capacity against lipid peroxidation |

| Coumarin | Benzopyran derivative | Anticoagulant properties |

| Chlorogenic Acid | Hydroxycinnamic acid | Stronger inhibition of glucose absorption |

Ferulic acid's unique combination of hydroxyl groups and methoxy substitutions contributes to its distinct reactivity and biological activity compared to these similar compounds. Its effectiveness as an antioxidant and its role in plant defense mechanisms further highlight its uniqueness in the realm of phenolic compounds .

Ferulic acid represents one of the most extensively studied phenolic compounds in contemporary biochemical research. The compound was first isolated and identified by Austrian chemists Hlasiwetz and Barth in Innsbruck, Austria in 1866. The initial discovery occurred during investigations of the plant Ferula foetida, from which the compound derives its name, referring to the giant fennel (Ferula communis). Following this pioneering isolation, minimal research activity occurred until 1891, when a subsequent report documented the compound's presence in Pinus laricio (Corsican pine).

The scientific understanding of ferulic acid advanced significantly in 1925 when researchers successfully achieved chemical synthesis from vanillin using malonic acid. This synthetic breakthrough enabled broader research applications and marked the beginning of systematic investigations into the compound's properties. The stereochemistry of ferulic acid was definitively determined in 1976 through nuclear magnetic resonance spectroscopy, with subsequent confirmation in 1988 using X-ray crystallographic analysis.

A pivotal moment in ferulic acid research occurred in 1979 when a Japanese research group discovered its antioxidative properties while investigating γ-oryzanol, a mixture of ferulic acid derivatives recovered from rice bran oil. This discovery catalyzed extensive research into the compound's biomedical applications, establishing the foundation for contemporary therapeutic investigations.

Current Research Landscape

Contemporary ferulic acid research encompasses multiple interdisciplinary domains, reflecting the compound's versatile biological activities. Recent comprehensive reviews demonstrate that ferulic acid exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound has garnered substantial attention due to its potential therapeutic applications in chronic diseases where oxidative stress and inflammation constitute key pathogenic factors.

Current research efforts focus particularly on addressing the clinical translation challenges that limit ferulic acid's therapeutic potential. These challenges include poor water solubility, limited bioavailability, rapid metabolism, and instability under physiological conditions. Nanotechnology has emerged as a transformative approach to enhance ferulic acid's pharmacokinetic profile, with various nanoparticle-based systems demonstrating significant improvements in solubility, stability, and bioavailability.

Clinical research remains limited despite extensive preclinical evidence. A recent randomized, double-blind, placebo-controlled trial demonstrated significant improvements in lipid profiles, oxidative stress markers, and inflammatory parameters following ferulic acid supplementation in hyperlipidemic patients. The study revealed substantial reductions in malondialdehyde (24.46%), oxidized low-density lipoprotein cholesterol (7.05%), and inflammatory markers including high-sensitivity C-reactive protein (32.66%) and tumor necrosis factor-alpha (13.06%).

Significance in Plant Biochemistry

Ferulic acid plays fundamental roles in plant biochemistry, serving as a ubiquitous phenolic compound found extensively throughout the plant kingdom. The compound occurs in particularly high concentrations in popcorn and bamboo shoots, while cereals contain ferulic acid primarily localized in the bran—the hard outer layer of grain. In wheat, phenolic compounds predominantly exist as insoluble bound ferulic acid and contribute significantly to resistance against wheat fungal diseases.

The biochemical significance of ferulic acid extends to its structural role in plant cell walls. Esters of ferulic acid are covalently bonded to hemicellulose components such as arabinoxylans, providing essential structural integrity. The compound binds to lignin, polysaccharides, and structural proteins of grass cell walls, creating cross-linkages that enhance cellular architecture. This cross-linking function positions ferulic acid as a key component in lignocellulose recalcitrance, influencing biomass saccharification processes relevant to renewable fuel production.

Ferulic acid synthesis occurs through the phenylpropanoid pathway, beginning with the shikimate pathway that produces aromatic amino acids L-phenylalanine and L-tyrosine. The biosynthetic process involves sequential enzymatic reactions, including deamination by phenylalanine ammonia-lyase, hydroxylation by cinnamate-4-hydroxylase, and methylation by cinnamoyl-coenzyme A orthomethyl transferase. This metabolic pathway connects ferulic acid biosynthesis to the formation of other critical plant compounds, including lignin and various phenolic metabolites.

Research Objectives and Scope

Contemporary ferulic acid research encompasses several critical objectives aimed at maximizing the compound's therapeutic potential while addressing existing limitations. Primary research goals include developing enhanced delivery systems to overcome bioavailability challenges, conducting comprehensive clinical trials to validate therapeutic efficacy, and exploring novel applications across diverse medical conditions.

The scope of current investigations extends across multiple domains, including pharmaceutical development, nutraceutical applications, and industrial utilization. Researchers are particularly focused on optimizing extraction and purification methodologies to obtain high-purity ferulic acid from natural sources. Recent studies have employed response surface methodology to determine optimal extraction conditions from agricultural waste products such as sugar beet pulp, achieving significant improvements in yield and purity.

Advanced delivery system development represents a major research priority, with emphasis on polymeric nanoparticles, lipid-based formulations, and targeted drug delivery mechanisms. Recent investigations demonstrate that ferulic acid-loaded polymeric nanoparticles prepared from nano-emulsion templates facilitate internalization across blood-brain barrier models, suggesting potential applications in neurological diseases.

Occurrence in Plant Kingdom

Ferulic acid is ubiquitously distributed throughout the plant kingdom, serving as a fundamental structural component of plant cell walls [1]. This hydroxycinnamic acid is predominantly found esterified to polysaccharides, particularly arabinoxylans, where it provides rigidity to cell wall structures and contributes to the formation of cross-links between cell wall components [1] [2]. The compound exists primarily in its trans-isomeric form and is most commonly bound to specific polysaccharides rather than occurring in free form [1].

The distribution of ferulic acid varies significantly across different plant taxa, with particularly high concentrations observed in commelinid plants, which represent a major clade of flowering plants within the monocots [1] [8]. These plants are specifically distinguished by having cell walls containing ferulic acid as a characteristic feature [8]. The compound is most abundantly found in grasses, grains, vegetables, flowers, fruits, leaves, beans, seeds, and nuts [1].

Distribution in Cereals and Grains

Cereals and grains represent the most significant natural sources of ferulic acid, with concentrations varying substantially between species and cultivars. Research has demonstrated that ferulic acid is the most abundant hydroxycinnamic acid in the plant world, with maize bran containing up to 3.1% by weight representing one of the most promising sources [2].

Table 1. Ferulic Acid Content in Major Cereal Grains

| Cereal Type | Ferulic Acid Content (μg/g dry matter) | Reference |

|---|---|---|

| Popcorn | 2741 ± 436 | [13] |

| Corn | 1748 ± 164 | [13] |

| Winter Barley | 610 ± 92 | [13] |

| Spring Barley | 568 ± 78 | [13] |

| Wheat | 448 ± 23 | [13] |

Detailed analysis of cereal grain botanical fractions reveals that ferulic acid concentration is highest in the pericarp fraction across all grain types [3]. In a comprehensive study examining barley, wheat, oat, and maize, the pericarp fraction consistently showed the highest levels of ferulic acid, with maize demonstrating the most substantial content at 18,400 μg/g in the pericarp fraction compared to whole grain content of 1,788 μg/g [3].

Table 2. Ferulic Acid Distribution in Cereal Grain Fractions

| Grain Type | Whole Grain | Pericarp | Aleurone | Germ | Endosperm |

|---|---|---|---|---|---|

| Barley | 731 | 2,807 | 1,329 | 565 | 119 |

| Wheat | 689 | 3,517 | 3,365 | 823 | 111 |

| Oat | 367 | 2,758 | 748 | 571 | 98 |

| Maize | 1,788 | 18,400 | 4,836 | 863 | 169 |

Values expressed as μg/g dry matter [3]

The concentration of ferulic acid in wheat grain ranges from approximately 0.8 to 2 grams per kilogram of dry matter, corresponding to 90% of total polyphenols present in wheat [3]. This compound is primarily concentrated in the outer layers of cereal grains, with the bran fraction containing significantly higher concentrations than the endosperm [3] [5]. Research indicates that ferulic acid content can reach up to 35 milligrams per gram of dry matter in maize bran, representing approximately 3.5% of the total weight [17].

Presence in Fruits and Vegetables

Fruits and vegetables constitute important dietary sources of ferulic acid, though generally at lower concentrations compared to cereals and grains. The compound occurs naturally in a wide variety of plant foods, with significant variation observed between different species and cultivars [1] [6].

Table 3. Ferulic Acid Content in Selected Fruits and Vegetables

| Source | Ferulic Acid Content (mg/100g) | Reference |

|---|---|---|

| Bamboo shoots | 243.6 | [1] |

| Sugar-beet pulp | 800 | [1] |

| Water dropwort | 7.3-34 | [1] |

| Eggplant | 7.3-35 | [1] |

| Red beet | 25 | [1] |

| Spinach (frozen) | 7.4 | [1] |

| Tomato | 0.29-6 | [1] |

| Grapefruit | 10.7-11.6 | [1] |

| Orange | 9.2-9.9 | [1] |

| Banana | 5.4 | [1] |

Among fruits, citrus varieties demonstrate notable ferulic acid content, with grapefruit containing 10.7-11.6 milligrams per 100 grams and oranges containing 9.2-9.9 milligrams per 100 grams [1]. Berries show variable content ranging from 0.25 to 2.7 milligrams per 100 grams, while bananas contain approximately 5.4 milligrams per 100 grams [1].

Vegetable sources exhibit considerable diversity in ferulic acid content. Bamboo shoots represent one of the richest vegetable sources at 243.6 milligrams per 100 grams [1]. Root vegetables such as red beet contain 25 milligrams per 100 grams, while leafy vegetables like spinach contain 7.4 milligrams per 100 grams [1]. The compound is also present in processed vegetable products, with sugar-beet pulp containing exceptionally high levels at 800 milligrams per 100 grams [1].

Content in Medicinal Plants

Medicinal plants represent a significant source of ferulic acid, with various species demonstrating substantial concentrations of this bioactive compound. Research has identified ferulic acid in numerous medicinal plant species across different botanical families [16] [27].

Traditional medicinal plants such as Lycium schweinfurthii, a member of the Solanaceae family, contain notable quantities of ferulic acid. Analysis of micropropagated leaves revealed ferulic acid content of 45.52 milligrams per gram of dry weight [27]. This represents a substantial concentration compared to many food sources, highlighting the potential of medicinal plants as concentrated sources of this compound.

Chinese medicinal plants demonstrate particularly high ferulic acid content. Species such as Angelica sinensis, Cimicifuga racemosa, and Ligusticum chuangxiong have been identified as significant sources [31]. The tea brewed from the leaves of yacón (Smallanthus sonchifolius), a plant traditionally grown in the northern and central Andes, contains substantial quantities of ferulic acid [5].

Various plant extracts used in traditional medicine systems have been analyzed for ferulic acid content. Eucalyptus camaldulensis bark extract contains 4.56 milligrams per 100 grams among other phenolic compounds [16]. Humulus lupulus (hops) hydroalcoholic extract contains trans-ferulic acid at concentrations of 0.078 micrograms per milligram [16].

Botanical Classification of Ferulic Acid-Rich Species

The taxonomic distribution of ferulic acid-rich species follows distinct botanical patterns, with the highest concentrations observed within specific plant families and orders. The commelinid clade represents the most significant taxonomic group characterized by high ferulic acid content [8] [23].

The commelinids constitute a well-supported clade within the monocots, comprising four major orders: Arecales (palms), Commelinales (spiderworts and water hyacinth), Poales (grasses, rushes, and bromeliads), and Zingiberales (gingers and bananas) [8]. Members of this clade are distinguished by having cell walls containing ultraviolet-fluorescent ferulic acid as a defining characteristic [8].

Within the Poales order, the Poaceae family (grasses) demonstrates the highest ferulic acid concentrations. This family includes economically important cereals such as wheat, rice, maize, barley, and oats [23]. The Cyperaceae family (sedges) within the same order also contains significant ferulic acid levels, though generally lower than those found in grasses [23].

The Zingiberales order includes families such as Zingiberaceae (gingers), which contain ferulic acid as both free and bound forms. Research has demonstrated that plants within this order utilize ferulic acid for structural cell wall functions similar to other commelinid species [8].

Beyond the commelinid clade, ferulic acid occurs in various other plant families, though typically at lower concentrations. The Solanaceae family, which includes tomatoes and medicinal plants such as Lycium species, contains notable ferulic acid levels [24] [27]. Members of this family demonstrate variable ferulic acid content depending on species and environmental conditions.

The Rosaceae family also contains ferulic acid, particularly in fruit species, though concentrations are generally lower than those observed in cereals [1]. The compound serves similar structural functions in these dicotyledonous plants, contributing to cell wall integrity and cross-linking between polysaccharides.

Environmental Factors Affecting Natural Abundance

Environmental conditions significantly influence ferulic acid accumulation in plant tissues, with multiple factors contributing to the observed variation in content between growing seasons, locations, and cultivation practices [13] [21] [26].

Temperature represents a critical environmental factor affecting ferulic acid synthesis and accumulation. Research has demonstrated that temperature stress enhances the effects of ferulic acid in plant systems, with higher temperatures generally promoting increased synthesis [21]. Studies on grain sorghum and soybean seedlings showed that elevated temperatures (37°C for sorghum and 34°C for soybeans) resulted in greater ferulic acid effects compared to cooler conditions [21].

Seasonal variation significantly affects ferulic acid content in plant materials. Comprehensive studies examining seasonal changes in plant metabolites have revealed that ferulic acid levels fluctuate throughout the growing season in response to environmental conditions [26]. Analysis of plant samples collected across different seasons showed distinct patterns of ferulic acid accumulation, with autumn samples often displaying different chemical profiles compared to other seasons [26].

Rainfall and moisture conditions substantially impact ferulic acid production. Research examining wheat cultivation under different environmental conditions revealed that most genotypes exhibited higher phenolic acid content, including ferulic acid, during periods of increased rainfall [32]. This relationship suggests that water availability influences the biosynthetic pathways responsible for ferulic acid production.

Crop year variations demonstrate significant influence on ferulic acid content. A two-year field trial examining cereal grains found significant effects of crop years on ferulic acid and total phenolic acid content [13]. The variability of ferulic acid content was dependent on both cereal type and environmental conditions specific to each growing season [13].

Cultivation technology and agricultural practices also affect ferulic acid accumulation. Studies comparing different intensification levels of cultivation technology showed varied responses among wheat species [32]. Common wheat and spelt responded with decreased ferulic acid content under higher technology levels, while durum wheat and einkorn showed increased content [32]. These findings indicate that agricultural inputs and management practices can significantly influence ferulic acid biosynthesis.

Light intensity and photoperiod conditions affect ferulic acid synthesis through their influence on phenylpropanoid pathway regulation. Environmental factors such as height above sea level, soil humidity, and seasonal changes collectively influence metabolite formation and storage in plants [26].

Bioaccessibility in Plant Matrices

The bioaccessibility of ferulic acid from plant matrices represents a critical factor determining the nutritional and functional value of ferulic acid-containing foods. The compound exists predominantly in bound forms within plant cell walls, significantly affecting its release and subsequent absorption [11] [29] [30].

Ferulic acid bioavailability is highly dependent on the form in which it occurs within plant tissues. Free ferulic acid demonstrates limited water solubility (less than 1 microgram per milliliter) and poor intrinsic dissolution rate, which significantly hinders intestinal absorption [31]. In contrast, bound ferulic acid requires specific processing or enzymatic treatment for release from plant cell wall matrices [1] [11].

Table 4. Ferulic Acid Bioaccessibility in Different Food Matrices

| Food Matrix | Bioaccessibility (%) | Processing Method | Reference |

|---|---|---|---|

| White bean paste | 68.2 | In vitro digestion | [11] |

| Muffin products | 53-133 | In vitro digestion with cleanup | [29] |

| Bread products | 81-102 | In vitro digestion with cleanup | [29] |

| Aleurone-enriched bread | 40.7 | In vitro digestion | [29] |

| Commercial wholegrain bread | 13.1 | In vitro digestion | [29] |

Processing methods significantly influence ferulic acid bioaccessibility from plant matrices. Thermal processing, particularly cooking, enhances ferulic acid release from bound forms. Cooked sweet corn releases increased levels of ferulic acid compared to raw corn [5]. Similarly, fermentation and germination processes increase ferulic acid bioaccessibility by converting bound forms to free forms [3].

Enzymatic hydrolysis represents the most effective method for releasing ferulic acid from plant cell walls. The process requires specific enzymes including alpha-L-arabinofuranosidase, multiple xylanases, and acetyl xylan esterase [1]. Research has demonstrated that enzymatic treatment of sweet potato stem achieved greater than 45% release of total ferulic acid content during 12-hour incubation periods [1].

The interaction between ferulic acid and food matrix components significantly affects bioaccessibility. Studies examining phenolic-food matrix interactions revealed that these interactions generally negatively impact in vitro bioaccessibility and antioxidant activity [11]. The magnitude of these effects varies depending on the specific food matrix and the presence of other compounds such as proteins and starches [11].

Particle size reduction enhances ferulic acid bioaccessibility through increased surface area exposure. Research on wheat bran processing demonstrated that reducing particle size of the starting material significantly increases ferulic acid yield [20]. This mechanical processing effect is particularly important for maximizing ferulic acid extraction from high-content fractions such as bran [20].

Bioprocessing approaches including sprouting and enzymatic hydrolysis improve ferulic acid bioaccessibility. Sprouted wheat showed increased diversity of oligosaccharides and higher concentration of phenolic compounds compared to whole wheat grain [30]. Wheat bran hydrolysates demonstrated improved content of soluble dietary fiber and enhanced phenolic compound concentrations [30].

Physical Description

Tan powder; [Alfa Aesar MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.51

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 251 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 245 of 251 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Sodium ferulate (SF) or 3-methoxy-4-hydroxy-cinamate sodium is an active principle from Angelica sinensis, Cimicifuga heracleifolia, Lignsticum chuangxiong, and other plants. It has been used in traditional Chinese medicine and is approved by State Drugs Administration of China as a drug for treatment of cardiovascular and cerebrovascular diseases. SF has antithrombotic, platelet aggregation inhibitory and antioxidant activities in animals and humans. For several decades SF has been widely used in China to treat cardiovascular and cerebrovascular diseases and to prevent thrombosis... /Sodium ferulate/

/EXPL THER/ Ligusticum Chuanxiong and its effective components were studied in the treatment of ischemic stroke, a common emergent disease in China. Some injections of the medicines, including Ligusticum, Ligustrazine, Ligustylid and ferulic acid, were tested clinically and experimentally. The results showed that the effects of the drugs were the same as or even better than those of the controls, such as papaverine, dextran and aspirin-persantin. They could improve brain microcirculation through inhibiting thrombus formation and platelet aggregation as well as blood viscosity.

/EXPL THER/ Although more definitive research is necessary, several natural therapies show promise in treating hot flashes without the risks associated with conventional therapies. Soy and other phytoestrogens, black cohosh, evening primrose oil, vitamin E, the bioflavonoid hesperidin with vitamin C, ferulic acid, acupuncture treatment, and regular aerobic exercise have been shown effective in treating hot flashes in menopausal women.

For more Therapeutic Uses (Complete) data for FERULIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

97274-61-8

537-98-4

Absorption Distribution and Excretion

The ... study investigated the urinary excretion of free and conjugated ferulic acid, present in quantitatively detectable amounts in French maritime pine (Pinus maritima) bark extract (PBE), after oral PBE administration to human subjects. Eleven healthy adult subjects (4 women and 7men) consumed either a single dose (200 mg PBE) or two doses of PBE (100 and 200 mg, respectively) within a 48-hr interval. Two days before the oral administration of PBE and during the urine sample collection period volunteers adhered to a diet low in polyphenols. Aliquots of all urine production were collected over 24 hr. Free and conjugated ferulic acid was assessed in urine by HPLC using diode array detection. A close association between the dietary intake of PBE and the urinary excretion of ferulic acid was detected. Moreover, the results indicate that a considerable proportion of ferulic acid is excreted as glucuronide or sulfate after PBE consumption, varying over the range 2 to 20% between individuals. The kinetics of excretion associated with the administration of 100 mg PBE was quite similar to that obtained after 200 mg PBE. A biphasic trend was evident in a number of subjects. All subjects studied here displayed a significant, although variable level of excretion of ferulic acid after supplementation with PBE, Thus, the data provide evidence that at least a part of the phenolic components of PBE are absorbed, metabolized, and eliminated by humans.

The hydroxycinnamates, intermediates in the phenylpropanoid synthetic pathway, are effective in enhancing the resistance of low-density lipoprotein (LDL) to oxidation in the order caffeic acid greater than ferulic acid greater than p-coumaric acid. It is unclear whether the mode of action of ferulic acid as an antioxidant is based on its activities in the aqueous or the lipophilic phase. Partitioning of 14C-labelled ferulic acid into plasma and its components, LDL and the albumin-rich fractions, has been studied under conditions of maximum aqueous solubility. The majority of ferulic acid associates with the albumin-rich fraction of the plasma, although a proportion is also found to partition between the LDL and aqueous phases; however, ferulic acid does not associate with the lipid portion of the LDL particle, suggesting that it exerts its antioxidant properties from the aqueous phase. This is of particular interest since the results demonstrate that ferulic acid is a more effective antioxidant against LDL oxidation than the hydrophilic antioxidant ascorbic acid.

The major constituents of artichoke extracts are hydroxycinnamic acids such as chlorogenic acid, dicaffeoylquinic acids caffeic acid and ferulic acid, and flavonoids such as luteolin and apigenin glycosides. ...Several studies have shown the effect on animal models of artichoke extracts ... . . Results showed a plasma maximum concentration of 6.4 (SD 1.8) ng/mL for chlorogenic acid after 1 hr and its disappearance within 2 hr (P< 0.05). Peak plasma concentrations of 19.5 (SD 6.9) ng/ml for total caffeic acid were reached within 1 h, while ferulic acid plasma concentrations showed a biphasic profile with 6.4 (SD1.5) ng/mL and 8.4 (SD4.6) ng/mL within 1 hr and after 8 hr respectively. ...A significant increase of dihydrocaffeic acid and dihydroferulic acid total levels after 8 hr (P<0.05) /was observed/. No circulating plasma levels of luteolin and apigenin were present.

Metabolism Metabolites

Ferulic acid (FA) is a phytochemical commonly found in fruits and vegetables such as tomatoes, sweet corn and rice bran. It arises from metabolism of phenylalanine and tyrosine by Shikimate pathway in plants.

Ferulic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Associated Chemicals

cis-Ferulic acid; 1014-83-1

Wikipedia

Ethoxyquin

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

Ferulic acid is easily prepared in large quantities from rice bran pitch, a blackish brown waste oil with high viscosity, discharged in the process of the rice bran oil production.

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: ACTIVE

Ferulic acid is an extremely abundant, preformed phenolic aromatic chemical found widely in nature. Ferulic acid is viewed as a commodity scale, renewable chemical feedstock for biocatalytic conversion to other useful aromatic chemicals. Most attention is focused on bioconversions of ferulic acid itself. Topics covered include cinnamoyl side-chain cleavage; nonoxidative decarboxylation; mechanistic details of styrene formation; purification and characterization of ferulic acid decarboxylase; conversion of ferulic acid to vanillin; O-demethylation; and reduction reactions.

Analytic Laboratory Methods

Interactions

... A series of in vivo experiments/were/ carried out to evaluate the ability of caffeic and ferulic acids to reduce, in healthy human volunteers, UVB-induced skin erythema, monitored by means of reflectance spectrophotometry. Caffeic and ferulic acids, dissolved in saturated aqueous solution pH 7.2, proved to afford a significant protection to the skin against UVB-induced erythema...

A variety of synthetic and dietary polyphenols protect mammalian and bacterial cells from cytotoxicity induced by hydroperoxides, especially hydrogen peroxide (H2O2). Cytotoxicity of H2O2 on Chinese hamster V79 cells was assessed with a colony formation assay. Cytotoxicity and mutagenicity of H2O2 on Salmonella TA104 were assessed with the Ames test. SOS response induced by H2O2 was investigated in the SOS chromotest with Escherichia coli PQ37. The polyphenol-bearing o-dihydroxy (catechol) structure, i.e., nordihydroguaiaretic acid, caffeic acid ester, gallic acid ester, quercetin, and catechin, were effective for suppression of H2O2-induced cytotoxicity in these assay systems. In contrast, neither ferulic acid ester-bearing o-methoxyphenol structure nor alpha-tocopherol were effective, indicating that o-dihydroxy or its equivalent structure in flavonoids is essential for the protection. There are many reports describing that polyphenols act as prooxidants in the presence of metal ions. /These/ results suggest, however, that they act as antioxidants in the cells, when no metal ions are added to the medium.

This review describes the modes of mice radiation injuries induced by soft X-irradiation under various conditions and the protective effects of several kinds of substances on these injuries. The models of radiation injuries in this study were bone marrow death after lethal irradiation, skin damage induced by irradiation with long length soft X-ray and leukocytopenia in the peripheral blood after sublethal irradiation. Two bioassay methods were established for the survival effect on the lethal irradiation and protective potency on the skin damage induced by soft X-irradiation. The protective potencies of various sulfur compounds, related compounds of ferulic acid, nucleic acid constitutional compounds, crude drugs and Chinese traditional medicines were determined and then many effective drugs were recognized. Effective components in the methanol extracts of Cnidii Rhizoma and Aloe arborescens recognized as radioprotectable were fractionated. As a result of these studies, it was observed that the active principles in Cnidii Rhizoma were identified as ferulic acid and adenosine. The scavenger action of active oxygens, a protective effect on the damages of deoxyribonucleic acid and superoxide dismutase by in vitro soft X-irradiation were evaluated as radiation protective mechanisms.

For more Interactions (Complete) data for FERULIC ACID (8 total), please visit the HSDB record page.